molecular formula C20H23BrN2O2 B11555272 N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide

Cat. No.: B11555272
M. Wt: 403.3 g/mol
InChI Key: TZJVXFKFILRIDW-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is a chemical compound with a complex structure that includes a bromophenyl group and a pentylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide typically involves the condensation of 2-bromobenzaldehyde with 2-(4-pentylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is unique due to the presence of the pentylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C20H23BrN2O2

Molecular Weight

403.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide

InChI

InChI=1S/C20H23BrN2O2/c1-2-3-4-7-16-10-12-18(13-11-16)25-15-20(24)23-22-14-17-8-5-6-9-19(17)21/h5-6,8-14H,2-4,7,15H2,1H3,(H,23,24)/b22-14+

InChI Key

TZJVXFKFILRIDW-HYARGMPZSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.